

# Application Notes and Protocols for Bevacizumab in NSABP C-08

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **CT-08**

Cat. No.: **B15599432**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and experimental protocol for bevacizumab as utilized in the National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 clinical trial. This trial investigated the efficacy of adding bevacizumab to the mFOLFOX6 chemotherapy regimen for the adjuvant treatment of stage II and III colon cancer.

## Quantitative Data Summary

The NSABP C-08 trial was a large, randomized, open-label phase III study. Below is a summary of the key quantitative data from the trial.

## Table 1: Patient Demographics and Disease Characteristics

| Characteristic            | mFOLFOX6 + Bevacizumab (N=1334) | mFOLFOX6 Alone (N=1338) | Total (N=2672) |
|---------------------------|---------------------------------|-------------------------|----------------|
| Median Age (Years)        | 58                              | 58                      | 58             |
| Sex (Female)              | 50.2%                           | 50.2%                   | 50.2%          |
| Race (White)              | 87.0%                           | 87.6%                   | 87.3%          |
| ECOG Performance Status 0 | 71.5%                           | 71.5%                   | 71.5%          |
| Tumor Stage               |                                 |                         |                |
| Stage II                  | 25.0%                           | 24.8%                   | 24.9%          |
| Stage III                 | 75.0%                           | 75.2%                   | 75.1%          |
| Nodal Stage               |                                 |                         |                |
| N0                        | 25.0%                           | 24.8%                   | 24.9%          |
| N1 (1-3 positive nodes)   | 45.5%                           | 45.7%                   | 45.6%          |
| N2 (≥4 positive nodes)    | 29.5%                           | 29.5%                   | 29.5%          |

**Table 2: Treatment Regimens[1][2]**

| Treatment Arm         | Regimen Component                                                            | Dosage                                                 | Administration Schedule                 | Duration             |
|-----------------------|------------------------------------------------------------------------------|--------------------------------------------------------|-----------------------------------------|----------------------|
| Experimental Arm      | Bevacizumab                                                                  | 5 mg/kg                                                | Intravenous (IV) infusion every 2 weeks | 52 weeks (26 cycles) |
| mFOLFOX6              |                                                                              | 26 weeks (12 cycles)                                   |                                         |                      |
| Oxaliplatin           | 85 mg/m <sup>2</sup>                                                         | IV infusion on Day 1 of each cycle                     |                                         |                      |
| Leucovorin            | 400 mg/m <sup>2</sup>                                                        | IV infusion on Day 1 of each cycle                     |                                         |                      |
| 5-Fluorouracil (5-FU) | 400 mg/m <sup>2</sup> bolus, then 2400 mg/m <sup>2</sup> continuous infusion | IV bolus on Day 1, then 46-hour continuous IV infusion |                                         |                      |
| Control Arm           | mFOLFOX6                                                                     | 26 weeks (12 cycles)                                   |                                         |                      |
| Oxaliplatin           | 85 mg/m <sup>2</sup>                                                         | IV infusion on Day 1 of each cycle                     |                                         |                      |
| Leucovorin            | 400 mg/m <sup>2</sup>                                                        | IV infusion on Day 1 of each cycle                     |                                         |                      |
| 5-Fluorouracil (5-FU) | 400 mg/m <sup>2</sup> bolus, then 2400 mg/m <sup>2</sup> continuous infusion | IV bolus on Day 1, then 46-hour continuous IV infusion |                                         |                      |

**Table 3: Efficacy Outcomes (3-Year Disease-Free Survival)[2][3][4]**

| Patient Subgroup   | mFOLFOX6 + Bevacizumab | mFOLFOX6 Alone | Hazard Ratio (95% CI) | P-value |
|--------------------|------------------------|----------------|-----------------------|---------|
| Overall Population | 77.4%                  | 75.5%          | 0.89 (0.76 - 1.04)    | 0.15    |
| Stage II Disease   | 87.4%                  | 84.7%          | 0.82 (0.54 - 1.25)    | 0.35    |
| Stage III Disease  | 74.2%                  | 72.4%          | 0.90 (0.76 - 1.08)    | 0.25    |

## Experimental Protocols

### Patient Eligibility and Randomization

Patients with histologically confirmed stage II or III adenocarcinoma of the colon who had undergone curative-intent surgery were eligible.[1] Key inclusion criteria included an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[2][3] Patients were randomly assigned in a 1:1 ratio to receive either mFOLFOX6 with bevacizumab or mFOLFOX6 alone.[3]

### Bevacizumab Administration Protocol

- Dosage and Preparation: Bevacizumab was administered at a dose of 5 mg/kg. The calculated dose was diluted in 100 mL of 0.9% sodium chloride for intravenous infusion. Bevacizumab should not be mixed with glucose solutions.
- Infusion Schedule:
  - Initial Dose: The first infusion was administered over 90 minutes.
  - Subsequent Doses: If the first infusion was well-tolerated, the second infusion could be administered over 60 minutes. If the 60-minute infusion was also well-tolerated, all subsequent infusions could be administered over 30 minutes.
- Monitoring: Patients were monitored for infusion-related reactions. Blood pressure was monitored every 2-3 weeks, and urine was tested for proteinuria.

- Dose Modifications: Dose adjustments for bevacizumab were not specified, but treatment was discontinued for severe adverse events such as gastrointestinal perforation, wound healing complications, and severe hemorrhage.

## mFOLFOX6 Administration Protocol[1][2]

The mFOLFOX6 regimen was administered every 2 weeks for 12 cycles.

- Day 1:

- Oxaliplatin 85 mg/m<sup>2</sup> was administered as a 2-hour intravenous infusion concurrently with Leucovorin.
- Leucovorin 400 mg/m<sup>2</sup> was administered as a 2-hour intravenous infusion.
- 5-Fluorouracil (5-FU) 400 mg/m<sup>2</sup> was given as an intravenous bolus after the Leucovorin infusion.
- A 46-hour continuous intravenous infusion of 5-FU 2400 mg/m<sup>2</sup> was initiated.

## Signaling Pathways and Experimental Workflows

### VEGF Signaling Pathway and Bevacizumab's Mechanism of Action

Bevacizumab is a humanized monoclonal antibody that targets the vascular endothelial growth factor A (VEGF-A). By binding to VEGF-A, bevacizumab prevents its interaction with VEGF receptors (VEGFRs) on the surface of endothelial cells, thereby inhibiting angiogenesis (the formation of new blood vessels) which is critical for tumor growth and metastasis.



[Click to download full resolution via product page](#)

Caption: Bevacizumab blocks VEGF-A from binding to its receptor.

## NSABP C-08 Experimental Workflow

The following diagram illustrates the logical flow of the NSABP C-08 clinical trial from patient enrollment to the analysis of the primary endpoint.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Initial Safety Report of NSABP C-08: A Randomized Phase III Study of Modified FOLFOX6 With or Without Bevacizumab for the Adjuvant Treatment of Patients With Stage II or III Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bevacizumab in Stage II-III Colon Cancer: 5-Year Update of the National Surgical Adjuvant Breast and Bowel Project C-08 Trial [nlp.case.edu]
- 3. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Bevacizumab in NSABP C-08]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599432#bevacizumab-dosage-and-administration-in-nsabp-c-08]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)